

# "2-Chloro-3,4-difluorophenol" material safety data sheet (MSDS)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-3,4-difluorophenol

CAS No.: 1159512-40-9

Cat. No.: B3086426

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## Technical Monograph: 2-Chloro-3,4-difluorophenol

CAS: 1159512-40-9 | Role: Advanced Pharmaceutical Intermediate[1]

### Part 1: Introduction & Strategic Utility

**2-Chloro-3,4-difluorophenol** is a specialized halogenated aromatic scaffold used primarily in the synthesis of bioactive small molecules, particularly in the development of 5-HT<sub>2C</sub> receptor modulators and other central nervous system (CNS) agents.[1][2]

For drug development professionals, this molecule represents a strategic "building block" due to its unique substitution pattern. The ortho-chloro and vicinal difluoro motifs provide three critical advantages in medicinal chemistry:

- **Metabolic Blocking:** The halogen atoms at positions 2, 3, and 4 effectively block oxidative metabolism (e.g., hydroxylation) at these sites, extending the half-life of the final drug candidate.[1]
- **Lipophilicity Modulation:** The fluorine atoms increase lipophilicity ( ) without significant steric penalty, facilitating blood-brain barrier (BBB) penetration.[1]

- **Acidity Enhancement:** The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, enhancing its reactivity in nucleophilic aromatic substitution ( ) or etherification reactions compared to non-halogenated phenols.

## Part 2: Physicochemical & Hazard Profile

Data synthesized from structural analogs and available safety literature.

Property	Specification / Value
CAS Number	1159512-40-9
Molecular Formula	
Molecular Weight	164.54 g/mol
Physical State	Solid (typically off-white to pale yellow crystalline)
Acidity (Predicted pKa)	~6.5 - 7.5 (More acidic than phenol due to -I effect of F/Cl)
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Storage	Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated

## Hazard Classification (GHS)

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*CRITICAL WARNING: As a halogenated phenol, this compound possesses combined toxicity mechanisms: tissue corrosion (phenolic protein denaturation) and systemic toxicity.[1]*

Hazard Class	Category	H-Code	Description
Acute Toxicity (Oral)	4	H302	Harmful if swallowed. [1]
Skin Corrosion	1B	H314	Causes severe skin burns and eye damage.[1]
Eye Damage	1	H318	Causes serious eye damage.[1]
STOT-SE	3	H335	May cause respiratory irritation.[1]

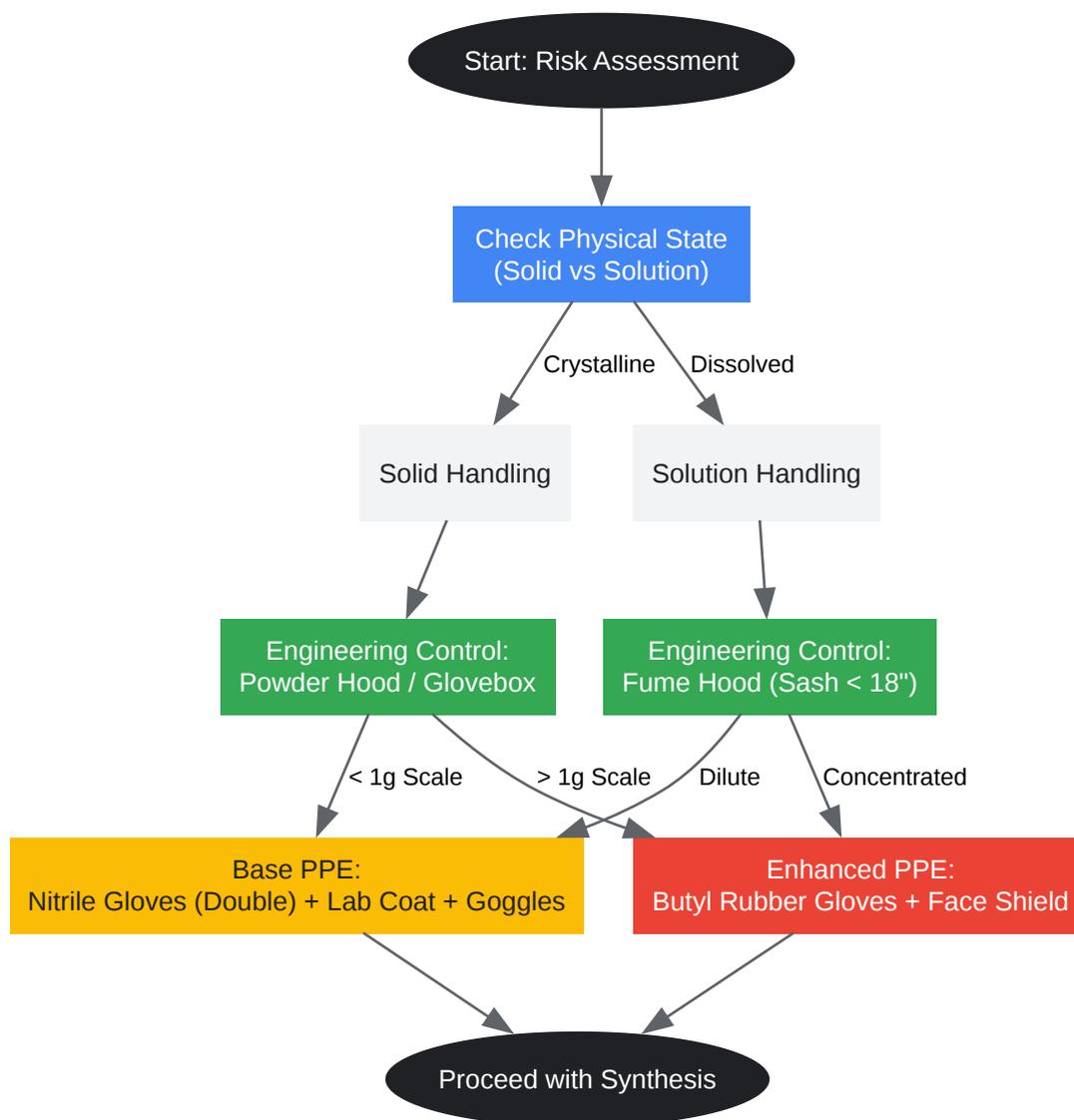
## Part 3: Mechanism of Toxicity & Safety Architecture

To handle this material safely, researchers must understand the causality of its hazards.[1] It is not merely an "acid"; it is a protein denaturant.[1]

- The Lipophilic Penetration Mechanism: Unlike mineral acids which burn on contact, halogenated phenols are lipophilic.[1] They rapidly penetrate the stratum corneum of the skin.[1]
- Nerve Anesthesia: Phenols often possess a local anesthetic effect.[1] A researcher may be exposed and undergoing deep tissue damage without feeling immediate pain.
- Systemic Collapse: Once absorbed, the compound can uncouple oxidative phosphorylation in mitochondria, leading to systemic toxicity.[1]

### Diagram 1: Safety Decision Logic (Graphviz)

This workflow ensures the correct Personal Protective Equipment (PPE) and engineering controls are selected before the container is opened.[1]



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Caption: Decision matrix for selecting engineering controls and PPE based on physical state and scale.

## Part 4: Handling & Emergency Protocol

Trustworthiness Principle: A protocol is only valid if it accounts for failure.[1] The following system presumes a potential spill or exposure.

### Preparation (Pre-Work)[1]

- Neutralization Agent: Prepare a PEG 300 or PEG 400 (Polyethylene Glycol) solution. Water alone is ineffective for washing phenols off skin due to their low water solubility. PEG acts as a solvent to extract the phenol from the skin.[1]
- Quenching Bath: Have a saturated sodium bicarbonate ( ) solution ready to neutralize acidic waste.[1]

## Step-by-Step Synthesis Setup (Example: Etherification)

- Weighing: Weigh the solid **2-Chloro-3,4-difluorophenol** inside a powder containment hood. If unavailable, use a disposable anti-static weighing boat to prevent dust dispersion.
- Solvent Addition: Add solvent (e.g., Acetone or DMF) immediately to the solid to reduce inhalation risk.[1]
- Base Addition: When adding bases (e.g., ), expect a slight exotherm.[1] The phenolic proton is more acidic than typical phenols; gas evolution ( ) may be faster.[1]
- Waste: Do not mix with oxidizing agents (e.g., nitric acid) as halogenated phenols can form explosive quinones or unstable intermediates.[1]

## Emergency Response Algorithm

- Skin Contact:
  - Wipe: Gently wipe off excess solid/liquid (do not scrub).[1]
  - Flush: Rinse with water for 1 minute.
  - Extract: Apply PEG 300/400 liberally to the area. This is critical.
  - Medical: Seek evaluation even if pain is absent.
- Eye Contact:

- Flush with water or saline for 15 minutes. Do not use PEG in eyes.[1]
- Transport to emergency care immediately.

## Part 5: Synthetic Application (Drug Development)

Context: **2-Chloro-3,4-difluorophenol** is frequently used to generate ether-linked pharmacophores.[1] A common workflow involves electrophilic bromination followed by coupling, as seen in the synthesis of 5-HT<sub>2C</sub> agonists.[1]

### Diagram 2: Synthetic Pathway (Graphviz)

Visualizing the transformation from the raw material to a functionalized intermediate.[1]



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Caption: Typical synthetic workflow converting the phenol into a brominated ether scaffold.

Experimental Insight: In the bromination step (using N-Bromosuccinimide), the 2-chloro and 3,4-difluoro groups direct the incoming bromine to the 6-position (ortho to the hydroxyl, para to the fluorine), creating a tetrasubstituted benzene ring. This high density of functionalization is why this specific isomer is prized—it allows for orthogonal coupling reactions at the OH, Br, and Cl sites.

## References

- Chemical Identification & Supply:**2-Chloro-3,4-difluorophenol** Product Data. ChemSigma & King-Pharm.[3] [Link](#)
- Synthetic Application (Patent):Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT<sub>2</sub>. European Patent Office (EP3636651A1).[2] [Link](#)

- General Safety (Phenols):Phenol: Systemic Toxicity and Safe Handling. National Institutes of Health (PubChem). [Link](#)
- Analogous Hazard Data:Safety Data Sheet: 2-Chloro-4,5-difluorophenol. BLD Pharm.[1][4] [Link](#)

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## Sources

- 1. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 3. 1159512-40-9 2-Chloro-3,4-difluorophenol [[chemsigma.com](http://chemsigma.com)]
- 4. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- To cite this document: BenchChem. ["2-Chloro-3,4-difluorophenol" material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-safety-data-sheet-msds>]

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